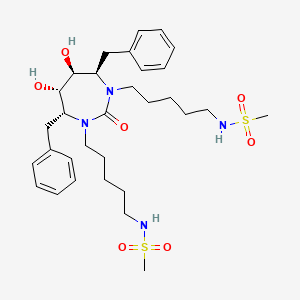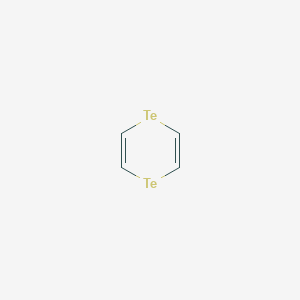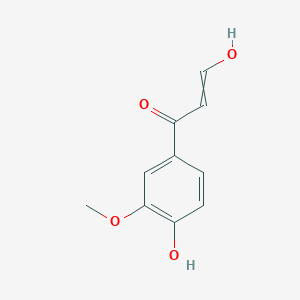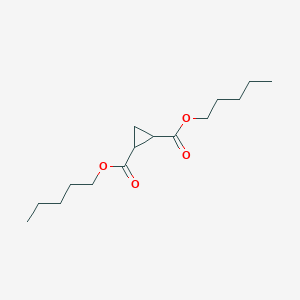![molecular formula C28H16N2O4 B14270912 2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone CAS No. 139357-02-1](/img/structure/B14270912.png)
2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone is a complex organic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a naphthoquinoxaline core with diphenyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone typically involves the condensation of o-phenylenediamine with benzil in the presence of a suitable catalyst. One common method includes:
Reactants: Benzil and o-phenylenediamine.
Solvent: Rectified spirit.
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes, such as microwave-assisted synthesis or the use of bi-catalyzed oxidative coupling methods . These methods aim to improve yield and reduce reaction times.
化学反应分析
Types of Reactions
2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, depending on the specific reaction conditions and reagents used .
科学研究应用
2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
相似化合物的比较
Similar Compounds
2,3-Diphenylquinoxaline: A simpler analog with similar structural features but lacking the naphthoquinoxaline core.
2,3-Diethylnaphtho[2,3-g]quinoxaline-6,11-dione: Another derivative with ethyl substituents instead of phenyl groups.
Uniqueness
2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone is unique due to its complex structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
139357-02-1 |
|---|---|
分子式 |
C28H16N2O4 |
分子量 |
444.4 g/mol |
IUPAC 名称 |
2,3-diphenyl-1,4-dihydronaphtho[3,2-g]quinoxaline-5,6,11,12-tetrone |
InChI |
InChI=1S/C28H16N2O4/c31-25-17-13-7-8-14-18(17)26(32)20-19(25)27(33)23-24(28(20)34)30-22(16-11-5-2-6-12-16)21(29-23)15-9-3-1-4-10-15/h1-14,29-30H |
InChI 键 |
XMYXVBYAATVHLC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(NC3=C(N2)C(=O)C4=C(C3=O)C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



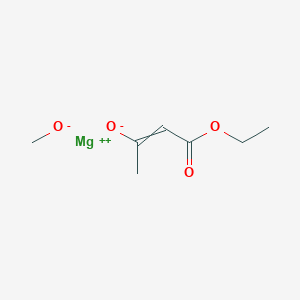
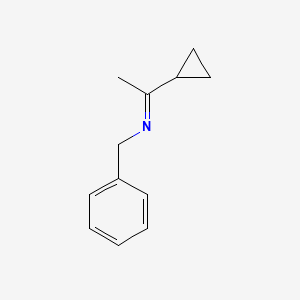
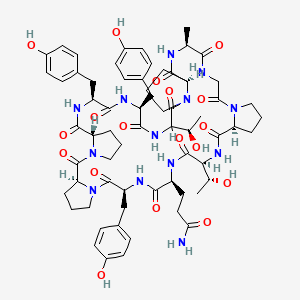
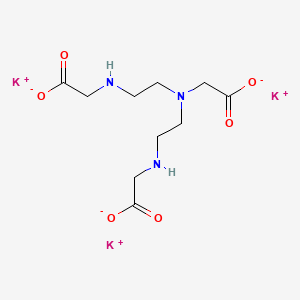
![Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B14270869.png)
![Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-](/img/structure/B14270871.png)
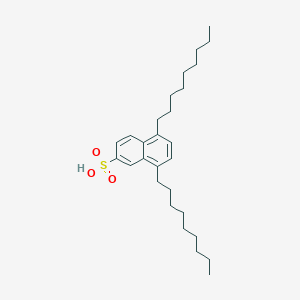
![1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene](/img/structure/B14270886.png)
